molecular formula C69H99N19O20 B12360228 (2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide

Cat. No.: B12360228
M. Wt: 1514.6 g/mol
InChI Key: WKYMPANTNACZNY-FQNBDPBRSA-N
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Description

The compound “(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino and oxo groups, as well as a variety of functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of condensation and coupling reactions. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino groups makes it susceptible to oxidation reactions, which can lead to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its highly specific structure, which allows for precise interactions with molecular targets. This specificity can result in unique biological activities and potential therapeutic applications that are not observed with other compounds.

Properties

Molecular Formula

C69H99N19O20

Molecular Weight

1514.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide

InChI

InChI=1S/C69H99N19O20/c1-37(2)29-50(84-68(102)59(38(3)4)86-61(95)39(5)78-56(91)31-41-32-58(93)108-54-34-43(107-6)21-22-44(41)54)66(100)83-49(24-25-55(71)90)65(99)85-52(36-89)62(96)77-35-57(92)79-51(30-40-15-8-7-9-16-40)67(101)82-48(19-14-28-76-69(73)74)64(98)81-47(63(97)80-46(60(72)94)17-10-12-26-70)18-11-13-27-75-45-23-20-42(87(103)104)33-53(45)88(105)106/h7-9,15-16,20-23,32-34,37-39,46-52,59,75,89H,10-14,17-19,24-31,35-36,70H2,1-6H3,(H2,71,90)(H2,72,94)(H,77,96)(H,78,91)(H,79,92)(H,80,97)(H,81,98)(H,82,101)(H,83,100)(H,84,102)(H,85,99)(H,86,95)(H4,73,74,76)/t39-,46-,47-,48-,49-,50-,51-,52-,59-/m0/s1

InChI Key

WKYMPANTNACZNY-FQNBDPBRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Origin of Product

United States

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